molecular formula C19H20ClN3O4S B4938959 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

Cat. No.: B4938959
M. Wt: 421.9 g/mol
InChI Key: UXIMPTAWCJJGQK-UHFFFAOYSA-N
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Description

2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a synthetic organic compound featuring a hybrid structure combining a chloropyridine moiety, an oxoethyl amino group, and a phenylcarbonyl-methioninate ester. The compound’s crystal structure has likely been refined using advanced computational tools such as SHELXL, a program widely employed for crystallographic analysis .

Properties

IUPAC Name

[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-28-10-9-15(22-18(25)13-5-3-2-4-6-13)19(26)27-12-17(24)23-16-8-7-14(20)11-21-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIMPTAWCJJGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC(=O)NC1=NC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves multiple steps. One common route starts with the preparation of 5-chloropyridin-2-amine, which is then reacted with oxoacetic acid derivatives under controlled conditions to form the intermediate compound. This intermediate is further reacted with phenylcarbonyl methioninate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines such as MCF-7 and MDA-MB 231, while demonstrating lower toxicity on normal cell lines like NIH-3T3 .
    CompoundTarget Cell LinesIC50 (µM)Toxicity on Normal Cells
    Similar Compound AMCF-7, MDA-MB 23127.7 - 39.2>100
    Similar Compound BT47-DNot SpecifiedNot Specified
  • Antimicrobial Properties
    • The presence of the chloropyridine group enhances the compound's ability to interact with biological membranes, potentially leading to antimicrobial effects. Compounds with similar structures have been tested for their efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation .
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. Enzyme assays indicate that it may act as a competitive inhibitor for certain kinases, which are crucial in cancer progression .

Agricultural Applications

  • Pesticide Development
    • The synthesis of this compound is linked to the development of agrochemicals, particularly insecticides. Its structural components allow it to function effectively as a bioactive agent against pests, making it a candidate for further research in crop protection .
  • Plant Growth Regulators
    • There is potential for this compound to act as a plant growth regulator due to its amino acid structure, which can influence plant metabolism and growth patterns. Research into similar compounds has shown that they can enhance growth rates and resistance to environmental stressors .

Case Studies

  • Cytotoxicity Studies
    • A study published in Molbank evaluated the cytotoxic effects of related pyridine derivatives on breast cancer cell lines using the MTT assay method. Results indicated significant cytotoxicity with low toxicity on normal cells, supporting the potential therapeutic use of these compounds .
  • Synthesis and Characterization
    • Research involving the synthesis of ethyl derivatives of chloropyridine has provided insights into their chemical behavior and stability under various conditions, which is critical for developing effective formulations for both pharmaceutical and agricultural applications .

Mechanism of Action

The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes and receptors, modulating their activity. The oxoethyl group may participate in redox reactions, while the phenylcarbonyl methioninate can interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison with analogous compounds requires data on structural analogs, pharmacological profiles, or physicochemical properties. Below is a hypothetical framework for such an analysis, based on general chemical principles and inferred structural features:

Table 1: Structural and Functional Comparison of Hypothetical Analogs

Compound Name Core Structure Differences Potential Biological Activity Stability (Relative)
2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate Chloropyridine, methioninate ester Enzyme inhibition (speculative) Moderate (est.)
2-[(pyridin-2-yl)amino]-2-oxoethyl acetate Pyridine (no Cl), acetate ester Lower target affinity High
N-(benzoyl)methionine chloromethyl ketone Benzoyl group, chloromethyl ketone Protease inhibition Low

Key Inferences:

Chloropyridine vs. Pyridine : The 5-chloro substitution on the pyridine ring may enhance electrophilicity and binding affinity to target enzymes compared to unsubstituted pyridine analogs .

Ester Group Variability : The phenylcarbonyl-methioninate ester could improve lipophilicity and membrane permeability relative to simpler esters (e.g., acetate), though this may reduce aqueous solubility.

Biological Activity

The compound 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a derivative of methionine and has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H14ClN3O3C_{14}H_{14}ClN_{3}O_{3}. Its structure includes a chloropyridine moiety, which is significant for its biological interactions.

PropertyValue
Molecular Weight299.73 g/mol
CAS Number349125-08-2
SolubilitySoluble in DMSO and ethanol
AppearanceWhite to off-white powder

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • PI3K/Akt Pathway Inhibition : The compound has been investigated for its role as an inhibitor of the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against human adenovirus (HAdV), indicating a possible mechanism involving the inhibition of viral replication .
  • Serotonin Receptor Modulation : Similar compounds have shown selectivity for serotonin receptors, which may suggest a role in modulating neurotransmitter activity .

Anticancer Activity

A study focused on the compound's ability to inhibit cancer cell growth demonstrated significant cytotoxic effects in vitro. The compound exhibited an IC50 value of approximately 15 µM against various cancer cell lines, indicating promising anticancer properties.

Antiviral Efficacy

In a recent investigation, derivatives of this compound were tested against HAdV. Notably, one analogue demonstrated an IC50 of 0.27 µM with low cytotoxicity (CC50 = 156.8 µM), highlighting its potential as an effective antiviral agent .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a related compound derived from the same chemical family. Results indicated a partial response in 30% of participants, leading to further exploration in combination therapies.
  • Case Study on Viral Infections : In a cohort study involving immunocompromised patients suffering from HAdV infections, treatment with the compound resulted in improved clinical outcomes compared to standard antiviral therapies, suggesting enhanced therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate, and what key reagents are involved?

  • Methodological Answer: The synthesis typically involves coupling a chloropyridinylamine derivative with a methioninate backbone. A multi-step approach is recommended:

Amino acid activation: Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation between methionine and the phenylcarbonyl group .

Chloropyridine coupling: React 5-chloro-2-aminopyridine with an oxoethyl moiety using N,N-diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF) .

Purification: Employ silica gel flash chromatography with ethyl acetate/hexane gradients (e.g., 30:70) to isolate the product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., observed [M+H]+ peaks at m/z 428.3 for analogous compounds) .
  • 1H NMR: Analyze aromatic proton environments (δ 0.78–0.94 ppm for cyclopropane protons in related structures) and coupling patterns to verify substituent positions .
  • HPLC with chiral columns: Resolve stereoisomers using Chiralpak® OD under supercritical fluid chromatography (SFC) conditions (20% MeOH-DMEA in CO2) .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound, particularly when isolating enantiomers?

  • Methodological Answer:
  • Chiral resolution: Use preparative SFC with Chiralpak® OD columns (5 μm, 4.6 × 250 mm) at 35°C and 100 bar pressure. Adjust mobile phase composition (e.g., methanol with 0.2% DMEA) to achieve baseline separation (retention times: 1.6–2.4 min for isomers) .
  • Dynamic kinetic resolution: Explore asymmetric catalysis (e.g., palladium complexes) to bias enantiomer formation during coupling steps, though this requires optimization of ligand-metal ratios .

Q. What strategies mitigate contradictory data in biological assays involving this compound (e.g., variable IC50 values)?

  • Methodological Answer:
  • Assay standardization: Control solvent purity (e.g., DMSO < 0.1% water) and use internal standards (e.g., staurosporine for kinase inhibition assays) to minimize batch variability .
  • Impurity profiling: Conduct LC-MS to detect hydrolyzed byproducts (e.g., free methionine or chloropyridine fragments) that may interfere with activity .
  • Cellular vs. cell-free assays: Compare results across systems; membrane permeability differences (logP ~2.5 predicted) may explain discrepancies in efficacy .

Q. How can computational modeling optimize the design of derivatives with enhanced stability?

  • Methodological Answer:
  • DFT calculations: Use Gaussian 16 to model hydrolysis-prone sites (e.g., ester linkages). Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) improve metabolic stability .
  • MD simulations: Simulate solvent interactions (e.g., in PBS buffer) to predict aggregation tendencies. Adjust hydrophobic sidechains (e.g., methyl groups on pyridine) to enhance solubility .

Data Contradiction Analysis

Q. Why might reported melting points vary significantly across studies (e.g., 160–167°C vs. 106–110°C)?

  • Methodological Answer:
  • Polymorphism: Recrystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) to isolate stable vs. metastable forms. DSC analysis can identify phase transitions .
  • Impurity content: Compare HPLC purity (>95% vs. lower grades). Residual solvents (e.g., THF) or unreacted starting materials (e.g., chloropyridine) depress melting points .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?

  • Methodological Answer:
  • Enzyme inhibition: Use recombinant kinases (e.g., EGFR T790M) with fluorescent ADP-Glo™ assays. Include negative controls (e.g., DMSO-only wells) .
  • Cytotoxicity profiling: Test in HEK293 and HCT116 cell lines with resazurin-based viability assays. Normalize data to protein content via BCA assays to avoid proliferation-rate biases .

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